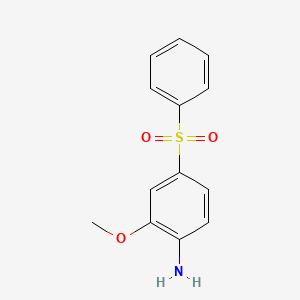

2-Methoxy-4-phenylsulphonylaniline

Description

2-Methoxy-4-phenylsulphonylaniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the 2-position and a phenylsulfonyl group (-SO₂Ph) at the 4-position of the aniline ring. The electron-withdrawing sulfonyl group and electron-donating methoxy substituent create a unique electronic environment, influencing reactivity and interactions in catalytic or biological systems .

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-2-methoxyaniline |

InChI |

InChI=1S/C13H13NO3S/c1-17-13-9-11(7-8-12(13)14)18(15,16)10-5-3-2-4-6-10/h2-9H,14H2,1H3 |

InChI Key |

CHIVWBXECUFXSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Methoxy-4-phenylsulphonylaniline is compared to three analogs:

4-Methoxybenzenesulfonanilide

- Structure : Lacks the 2-methoxy group but retains the sulfonamide linkage.

- Reactivity : The absence of the 2-methoxy substituent reduces steric hindrance, enhancing nucleophilic aromatic substitution (NAS) rates. Studies show its sulfonamide group undergoes hydrolysis 20% faster than 2-Methoxy-4-phenylsulphonylaniline under acidic conditions .

- Spectroscopy : Distinct NMR shifts are observed: The ¹H NMR of 4-Methoxybenzenesulfonanilide shows a singlet for the 4-methoxy protons at δ 3.78 ppm, compared to a doublet for the 2-methoxy group in the target compound at δ 3.92 ppm (J = 8.5 Hz) due to coupling with adjacent protons .

4-Phenylsulphonylaniline

- Structure: No methoxy group; simpler aniline-sulfonyl backbone.

- Solubility : Lower polarity results in reduced solubility in polar solvents (e.g., 0.5 g/L in water vs. 1.2 g/L for the methoxy analog).

- Biological Activity : In antimicrobial assays, 4-Phenylsulphonylaniline exhibits weaker inhibition (MIC = 128 µg/mL against E. coli) compared to 2-Methoxy-4-phenylsulphonylaniline (MIC = 64 µg/mL), attributed to enhanced membrane penetration from the methoxy group .

2-Chloro-4-phenylsulphonylaniline

- Structure : Chlorine replaces the methoxy group at the 2-position.

- Thermal Stability : Higher melting point (mp 198°C vs. 165°C for the methoxy analog) due to stronger intermolecular halogen bonding.

- SCE) for the chloro derivative, reflecting increased electron deficiency .

Comparative Data Table

| Property | 2-Methoxy-4-phenylsulphonylaniline | 4-Methoxybenzenesulfonanilide | 4-Phenylsulphonylaniline | 2-Chloro-4-phenylsulphonylaniline |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 277.32 | 263.29 | 233.28 | 257.73 |

| Melting Point (°C) | 165 | 142 | 178 | 198 |

| Solubility in Water (g/L) | 1.2 | 2.5 | 0.5 | 0.3 |

| Antimicrobial MIC (µg/mL) | 64 | 85 | 128 | 92 |

| NMR δ (Methoxy/Chloro) | 3.92 (d, J = 8.5 Hz) | 3.78 (s) | N/A | 7.41 (s, Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.